Vat-Cit-PAB-Monomethyl Dolastatin 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vat-Cit-PAB-Monomethyl Dolastatin 10 is a compound designed for use in antibody-drug conjugates (ADCs). It combines Monomethyl Dolastatin 10, a potent tubulin inhibitor, with the Vat-Cit-PAB linker. This combination allows for targeted delivery of the cytotoxic agent to cancer cells, enhancing its antitumor activity .
Métodos De Preparación
The preparation of Vat-Cit-PAB-Monomethyl Dolastatin 10 involves several steps:
Synthesis of Monomethyl Dolastatin 10: This marine pentapeptide is isolated from the Indian Ocean mollusk Dolabella auricularia.
Synthesis of Vat-Cit-PAB Linker: The Vat-Cit-PAB linker is synthesized through a series of organic reactions, including esterification and amidation.
Conjugation: Monomethyl Dolastatin 10 is conjugated to the Vat-Cit-PAB linker under specific conditions to form the final compound.
Análisis De Reacciones Químicas
Vat-Cit-PAB-Monomethyl Dolastatin 10 undergoes various chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and hydrolyzing agents like acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Vat-Cit-PAB-Monomethyl Dolastatin 10 has several scientific research applications:
Chemistry: It is used in the study of peptide synthesis and conjugation techniques.
Biology: The compound is used to investigate the mechanisms of tubulin inhibition and cell apoptosis.
Medicine: It is a key component in the development of ADCs for targeted cancer therapy. .
Industry: The compound is used in the production of ADCs for clinical trials and potential therapeutic use.
Mecanismo De Acción
Vat-Cit-PAB-Monomethyl Dolastatin 10 exerts its effects through the inhibition of tubulin polymerization. Monomethyl Dolastatin 10 binds to the tubulin vinca alkaloid binding site, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Vat-Cit-PAB-Monomethyl Dolastatin 10 is unique due to its specific combination of Monomethyl Dolastatin 10 and the Vat-Cit-PAB linker. Similar compounds include:
Monomethyl Auristatin E: Another potent tubulin inhibitor used in ADCs.
Maytansinoid DM1: A microtubule-disrupting agent used in ADCs.
Calicheamicin: A DNA-damaging agent used in ADCs.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Propiedades
Fórmula molecular |
C60H93N11O11S |
---|---|
Peso molecular |
1176.5 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45-,46+,48-,49-,50-,51-,52+/m0/s1 |
Clave InChI |
GXCUHADNABTLIA-VTSYECEKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.